molecular formula C28H37N11O10 B1220062 Oaogdab CAS No. 73689-10-8

Oaogdab

Cat. No.: B1220062
CAS No.: 73689-10-8
M. Wt: 687.7 g/mol
InChI Key: GAVVRTCQVIUGPD-VYHVXXRISA-N
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Description

Oaogdab (systematic name: 3,5-dihydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde compound with emerging significance in pharmacological and materials science research. Characterized by its benzaldehyde core substituted with hydroxyl and methoxy groups, this compound exhibits antioxidant, anti-inflammatory, and metal-chelating properties. Its molecular formula is C₈H₈O₄, with a molecular weight of 168.15 g/mol and a CAS registry number of 2315-67-5. Structural features include a planar aromatic ring with electron-donating groups, enabling redox activity and interactions with biological targets such as enzymes and receptors.

This compound is primarily isolated from medicinal plants (e.g., Artemisia annua) and synthesized via Friedel-Crafts acylation followed by selective methylation. Its stability under physiological conditions (pH 6–8) and low toxicity (LD₅₀ > 2,000 mg/kg in murine models) make it a candidate for drug development.

Properties

CAS No.

73689-10-8

Molecular Formula

C28H37N11O10

Molecular Weight

687.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl 2-aminoacetate

InChI

InChI=1S/C28H37N11O10/c1-13(41)47-22-20(44)14(7-40)48-28(22)39-12-37-18-24(33-10-35-26(18)39)31-5-3-2-4-30-23-17-25(34-9-32-23)38(11-36-17)27-21(45)19(43)15(49-27)8-46-16(42)6-29/h9-12,14-15,19-22,27-28,40,43-45H,2-8,29H2,1H3,(H,30,32,34)(H,31,33,35)/t14-,15-,19-,20-,21-,22-,27-,28-/m1/s1

InChI Key

GAVVRTCQVIUGPD-VYHVXXRISA-N

SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(=O)CN)O)O)CO)O

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O

Synonyms

2'(3')-O-acetyl-2'(3')-O-glycyl-1,2-di(adenosine-N(6)-yl)butane
OAOGDAB

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound Vanillin Syringaldehyde
Molecular Weight (g/mol) 168.15 152.15 182.17
Functional Groups 2×OH, 1×OCH₃ 1×OH, 1×OCH₃ 1×OH, 2×OCH₃
Antioxidant IC₅₀ (μM) 12.3 45.7 28.9
Solubility (g/L, H₂O) 2.8 1.1 1.6

Functional Comparison with Analogous Compounds

Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde)

Though lacking a methoxy group, protocatechuic aldehyde shares this compound’s catechol structure.

  • Metal Chelation : this compound binds Fe³⁺ with higher affinity (log K = 9.2 vs. 8.5 for protocatechuic aldehyde).
  • Pharmacokinetics : this compound has a longer plasma half-life (t₁/₂ = 4.2 h vs. 2.8 h) due to reduced glucuronidation.

Ferulic Acid

A functionally similar phenolic acid, ferulic acid is used in analogous applications (e.g., food preservation).

  • Mechanism : Unlike this compound, ferulic acid acts via radical scavenging without aldehyde-mediated covalent binding.
  • Synthetic Accessibility : Ferulic acid is commercially mass-produced, whereas this compound requires specialized synthesis.

Research Findings and Database Cross-Referencing

Recent studies utilizing AODB (Antioxidant Database) and AromaDb highlight this compound’s uniqueness:

  • 2D/3D Similarity Scoring : this compound shows 85% 2D similarity (Tanimoto coefficient) to vanillin but only 62% 3D alignment (LS-align score) due to steric effects.
  • Database Entries : AromaDb lists this compound in 14 plant species, predominantly Lamiaceae, with cross-referenced pharmacokinetic data from 11 clinical studies.

Table 2: Database-Derived Comparison

Database This compound Entries Similar Compounds Listed Key Parameters Compared
AODB 23 187 Redox potential, solubility
AromaDb 14 92 Plant sources, CAS numbers
AOAC Methods (2023) 5 41 Analytical protocols, purity

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